

2,5-Dimethyl-1,5-hexadiene chemical properties and structure

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Compound of Interest

Compound Name: 2,5-Dimethyl-1,5-hexadiene

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An In-depth Technical Guide to 2,5-Dimethyl-1,5-hexadiene

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **2,5-dimethyl-1,5-hexadiene**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

2,5-Dimethyl-1,5-hexadiene, also known as bimethallyl, is an unsaturated aliphatic hydrocarbon.^{[1][2]} Its chemical and physical properties are summarized below, providing a foundational understanding of its behavior in various experimental settings.

1.1. Quantitative Data Summary

The following table summarizes the key quantitative properties of **2,5-dimethyl-1,5-hexadiene**.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄	[1][2][3][4]
Molecular Weight	110.20 g/mol	[1][2][3][4]
Density	0.742 g/mL at 25 °C	[3][5]
Boiling Point	114 °C	[3][5]
Melting Point	-75 °C	[3][5]
Flash Point	45 °F (7.2 °C)	[3]
Refractive Index	n _{20/D} 1.429	[3][5]
Vapor Pressure	37.4 mmHg	[1]
logP (Octanol/Water)	2.919	[2]
Water Solubility	Insoluble	

1.2. Chemical Structure

The structural identifiers and a 2D representation of **2,5-dimethyl-1,5-hexadiene** are provided below.

- IUPAC Name: 2,5-dimethylhexa-1,5-diene[1]
- SMILES: C=C(C)CCC(=C)C[2][4][6][7]
- InChI: InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3[1][2][4]
- InChIKey: DSAYAFZWRDYBQY-UHFFFAOYSA-N[1][2][4]
- CAS Number: 627-58-7[1][2][3][6]

Caption: 2D Structure of **2,5-Dimethyl-1,5-hexadiene**.

Experimental Protocols

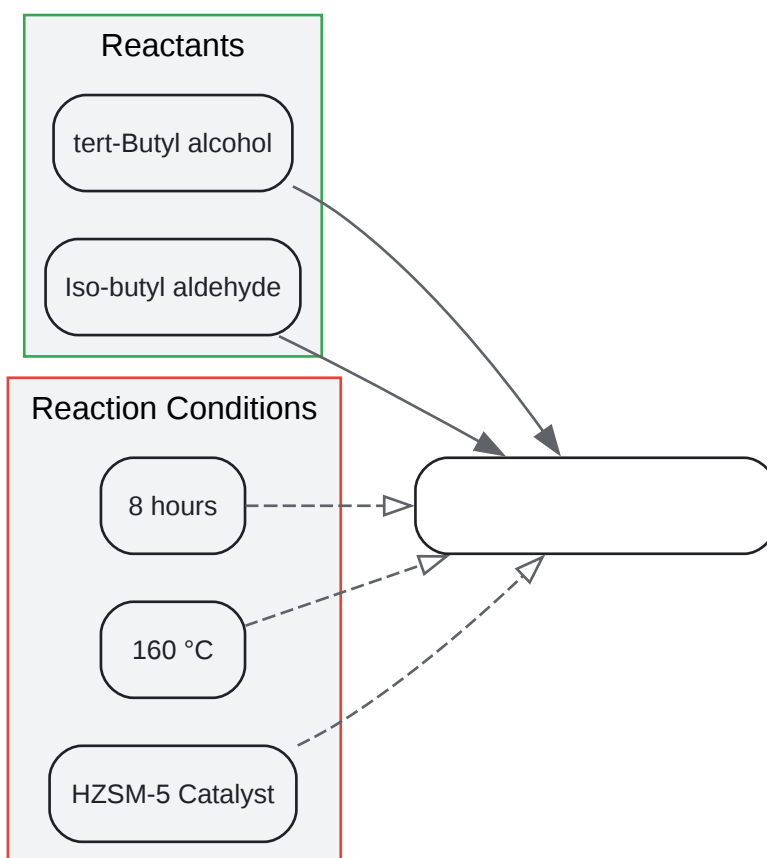
Detailed methodologies for reactions involving dienes like **2,5-dimethyl-1,5-hexadiene** are crucial for reproducible research. Below are representative protocols for synthesis and reaction.

2.1. Synthesis via Prins Condensation

A common method for synthesizing related structures like 2,5-dimethyl-2,4-hexadiene involves the Prins condensation of an aldehyde with an alcohol or olefin.^[8] This provides a relevant example of a synthetic pathway.

Methodology:

- **Catalyst Preparation:** A molecular sieve catalyst, such as HZSM-5, is prepared and activated.^[8]
- **Reaction Setup:** A high-pressure autoclave reactor is charged with the catalyst, a solvent (e.g., 1,4-dioxane), iso-butyl aldehyde (IBA), and tert-butyl alcohol (TBOH).^[8]
- **Reaction Conditions:** The autoclave is sealed and heated to a specified temperature (e.g., 160 °C) under autogenous pressure for a set duration (e.g., 8 hours).^[8]
- **Product Analysis:** After cooling, the liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of reactants and the yield of the desired diene.^[8]



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Caption: Prins Condensation for Diene Synthesis.

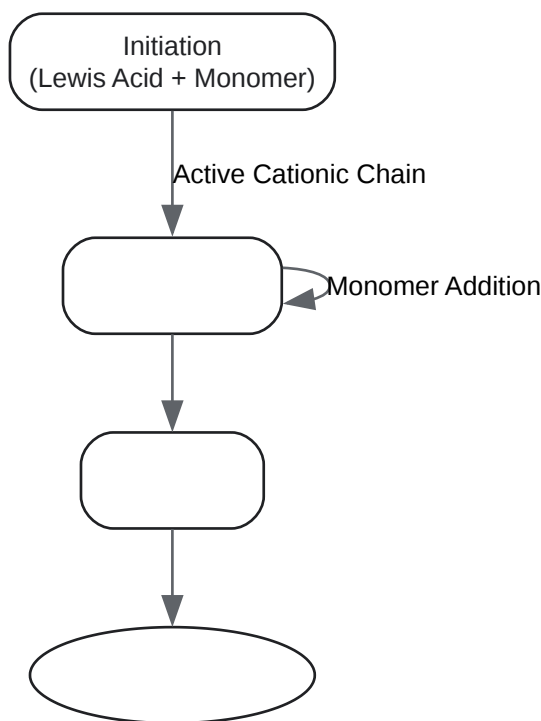
2.2. Cationic Polymerization

Dienes such as **2,5-dimethyl-1,5-hexadiene** can undergo cationic polymerization, a process initiated by Lewis acids.[9]

Methodology:

- **Reactor Preparation:** A reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and cooled to the desired reaction temperature.
- **Solvent and Initiator:** A suitable solvent is added, followed by a Lewis acid initiator like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄).[9]
- **Monomer Addition:** The **2,5-dimethyl-1,5-hexadiene** monomer is introduced into the reactor.

- Polymerization: The reaction proceeds with continuous stirring for a predetermined time.
- Termination and Isolation: The polymerization is terminated by adding a quenching agent. The resulting polymer is then precipitated, collected, and dried.[9]



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Caption: Cationic Polymerization Workflow.

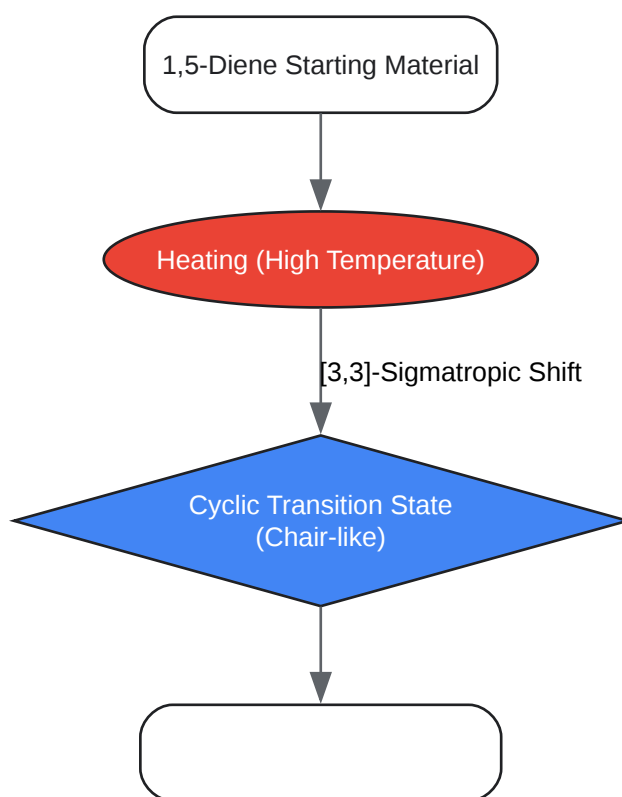
2.3. Cope Rearrangement

The Cope rearrangement is a thermally induced isomerization characteristic of 1,5-dienes.[9]

Methodology:

- Sample Preparation: A sample of the 1,5-diene is placed in a sealed reaction tube, often with a high-boiling solvent.
- Thermal Induction: The tube is heated to a high temperature (e.g., 217-282 °C) to induce the [10][10]-sigmatropic rearrangement.[9]
- Equilibration: The reaction is allowed to proceed until equilibrium is reached.

- Purification: The reaction mixture is cooled, and the rearranged isomeric product is separated and purified, typically by fractional distillation.[9]
- Structural Confirmation: The structure of the product is confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[9]



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Caption: Logical Workflow for Cope Rearrangement.

Safety and Handling

2,5-Dimethyl-1,5-hexadiene is a highly flammable liquid and vapor.[1] It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential. Store in a flammables area away from heat and ignition sources.[3][11][12]

This guide serves as a foundational resource for professionals working with **2,5-dimethyl-1,5-hexadiene**, providing essential data and procedural insights to support further research and

development.

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